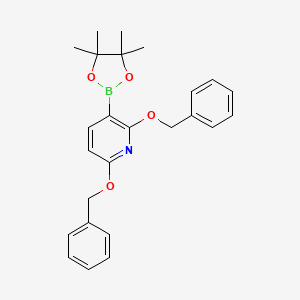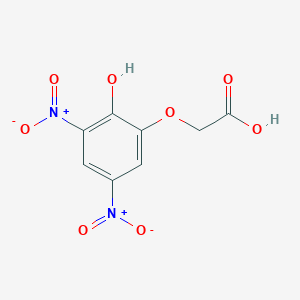![molecular formula C10H15F2NO4 B6296933 (2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid CAS No. 2165961-82-8](/img/structure/B6296933.png)
(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s used to temporarily prevent a functional group from participating in a reaction . The compound you mentioned seems to be a complex organic molecule that contains this Boc group.
Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is a common step in synthetic processes after the protected functional group is no longer required to be shielded from reaction conditions .Physical And Chemical Properties Analysis
The Boc group has a molecular weight of 101.12376 g/mol . The properties of your specific compound would depend on the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Protecting Group in Organic Synthesis
The tert-butoxycarbonyl (t-Boc) group in the compound is commonly used as a protecting group in organic synthesis . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis of Tertiary Butyl Esters
The compound can be used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (t-boc) group, a component of this compound, is known to act as a protecting group in organic chemistry . It is introduced into a molecule to protect a functional group from undesirable reactions, allowing for chemoselectivity in subsequent chemical reactions .
Mode of Action
The t-Boc group is introduced into a molecule by chemical modification of a functional group . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications
Biochemical Pathways
The t-Boc group’s role in biosynthetic and biodegradation pathways has been noted . It is used in chemical transformations and has implications in nature . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)
![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)








